molecular formula C23H23NO5 B6527931 N-cyclopentyl-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide CAS No. 946234-85-1

N-cyclopentyl-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide

Cat. No. B6527931
CAS RN: 946234-85-1
M. Wt: 393.4 g/mol
InChI Key: PPWUBBMRRPOXGY-UHFFFAOYSA-N
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Description

“N-cyclopentyl-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide” is a complex organic compound. It contains a benzamide group, a methoxy group, a cyclopentyl group, and a chromen-3-yl group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chromen-3-yl group, for example, is a bicyclic structure that includes a six-membered benzene ring fused to a five-membered oxygen-containing ring . The cyclopentyl group is a five-membered ring, and the benzamide group consists of a benzene ring attached to an amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and methoxy groups could impact its solubility in different solvents . The cyclopentyl group could influence its conformation and, consequently, its physical properties like melting point and boiling point .

properties

IUPAC Name

N-cyclopentyl-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-14-22(21(25)19-12-11-18(27-2)13-20(19)28-14)29-17-9-7-15(8-10-17)23(26)24-16-5-3-4-6-16/h7-13,16H,3-6H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWUBBMRRPOXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide

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